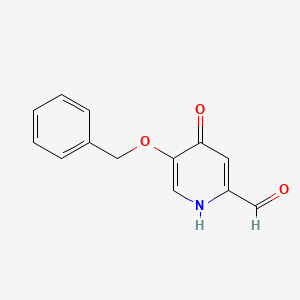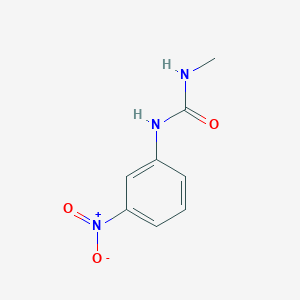
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid
Vue d'ensemble
Description
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid is a chemical compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol . It is commonly used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds .
Analyse Biochimique
Biochemical Properties
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, acting as a protecting group for amino acids. This interaction helps to prevent the amino acids from reacting with other molecules during the synthesis process. The compound forms stable bonds with the amino groups of amino acids, thereby protecting them from unwanted reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting amino acids, it ensures the proper assembly of peptides and proteins, which are essential for various cellular functions. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by ensuring the correct synthesis of proteins that are involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by forming stable bonds with the amino groups of amino acids. This prevents the amino acids from reacting with other molecules, thereby protecting them during the synthesis process. The compound can also inhibit or activate certain enzymes involved in peptide synthesis, ensuring the correct assembly of peptides and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard laboratory conditions, but it can degrade over time if exposed to extreme temperatures or pH levels. Long-term studies have shown that the compound can have lasting effects on cellular function by ensuring the correct synthesis of peptides and proteins .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause any adverse effects. At high doses, it can cause toxicity and adverse effects, including damage to cellular structures and disruption of cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide and protein synthesis. It interacts with enzymes and cofactors involved in these pathways, ensuring the correct assembly of peptides and proteins. The compound can also affect metabolic flux and metabolite levels by influencing the synthesis of proteins involved in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement within cells. The compound can also accumulate in specific cellular compartments, where it exerts its protective effects on amino acids .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with amino acids and enzymes involved in peptide synthesis. The compound can also be directed to specific compartments or organelles through targeting signals or post-translational modifications, ensuring its protective effects are localized to the appropriate areas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves the protection of piperazine with a tert-butoxycarbonyl group. One common method is the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield piperazine-2-carboxylic acid.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or trifluoroacetic acid in an organic solvent.
Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base.
Major Products:
Hydrolysis: Piperazine-2-carboxylic acid.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid is widely used in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the piperazine moiety during chemical reactions, preventing unwanted side reactions . Upon completion of the desired reactions, the protecting group can be removed under specific conditions to yield the target compound .
Comparaison Avec Des Composés Similaires
Uniqueness: 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid is unique due to its specific structure, which provides stability and reactivity suitable for various synthetic applications. Its tert-butoxycarbonyl group offers effective protection during chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYAXQJXMBETAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409180 | |
| Record name | 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128019-59-0 | |
| Record name | 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
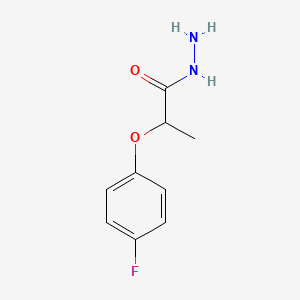


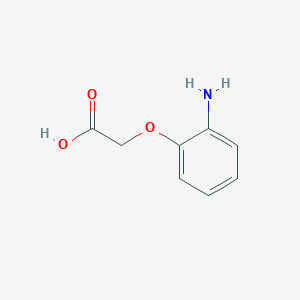


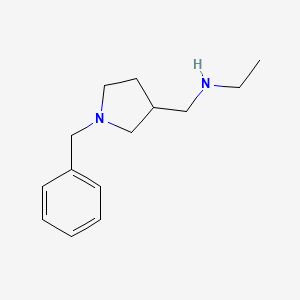

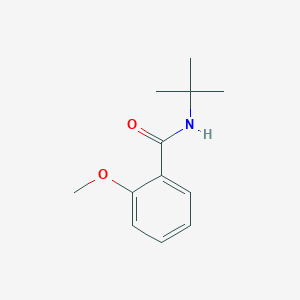
![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)


